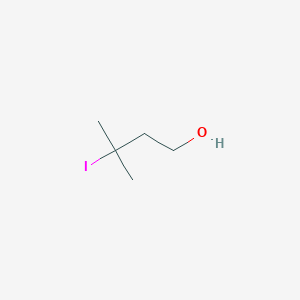

3-Iodo-3-methyl-1-butanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ヨード-3-メチル-1-ブタノール: は、分子式がC5H11IOである有機化合物です。これは、ブタノールの誘導体であり、ブタノール鎖の第3炭素にヨウ素原子が結合しており、メチル基も同一の炭素に結合しています。この化合物は、そのユニークな構造と反応性のために、化学の様々な分野で注目されています。

準備方法

合成経路と反応条件:

3-メチル-1-ブタノールのハロゲン化: 3-ヨード-3-メチル-1-ブタノールを調製する一般的な方法の1つは、3-メチル-1-ブタノールのハロゲン化です。これは、3-メチル-1-ブタノールを、三塩化リン (PCl3) や三臭化リン (PBr3) などの適切な酸化剤の存在下でヨウ素と反応させることで実現できます。

工業生産方法: 3-ヨード-3-メチル-1-ブタノールの工業生産方法では、一般的に、高収率と高純度を確保するために、制御された条件下で、大規模なハロゲン化反応が行われます。試薬と反応条件の選択は、副生成物を最小限に抑え、効率を最大限に引き出すために最適化されています。

化学反応の分析

反応の種類:

酸化: 3-ヨード-3-メチル-1-ブタノールは、酸化反応を受けて、対応するアルデヒドまたはケトンを生成することができます。一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 3-ヨード-3-メチル-1-ブタノールの還元により、3-メチル-1-ブタノールを生成することができます。これは、水素化リチウムアルミニウム (LiAlH4) などの還元剤を用いることで実現できます。

置換: 3-ヨード-3-メチル-1-ブタノールのヨウ素原子は、他の求核剤で置換することができます。例えば、アジ化ナトリウム (NaN3) と反応させると、3-アジド-3-メチル-1-ブタノールが得られます。

脱離: 塩基性条件下では、3-ヨード-3-メチル-1-ブタノールは、脱離反応を受けてアルケンを生成することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)

還元: 水素化リチウムアルミニウム (LiAlH4)

置換: ヨウ化ナトリウム (NaI)、アジ化ナトリウム (NaN3)

脱離: 水酸化カリウム (KOH) などの強塩基

主な生成物:

酸化: 対応するアルデヒドまたはケトン

還元: 3-メチル-1-ブタノール

置換: 3-アジド-3-メチル-1-ブタノール

脱離: アルケン

科学研究への応用

化学: 3-ヨード-3-メチル-1-ブタノールは、有機合成における中間体として使用されています。そのユニークな構造は、より複雑な分子の合成のための貴重なビルディングブロックとなっています。

生物学と医学: 生物学研究では、3-ヨード-3-メチル-1-ブタノールは、ハロゲン化アルコールの生物系への影響を研究するために使用されています。また、生物活性化合物の合成の前駆体としても役立ちます。

産業: 産業部門では、3-ヨード-3-メチル-1-ブタノールは、医薬品、農薬、特殊化学品の製造に使用されています。

科学的研究の応用

Chemistry: 3-Iodo-3-methyl-1-butanol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated alcohols on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

作用機序

3-ヨード-3-メチル-1-ブタノールの作用機序は、それが受ける特定の反応によって異なります。一般的に、分子中のヨウ素原子は、求核置換反応に関与することができ、そこで他の求核剤によって置換されます。ヒドロキシル基 (-OH) も酸化反応と還元反応に関与し、様々な生成物を生成することができます。 これらの反応に関与する分子標的と経路は、使用される特定の条件と試薬によって異なります .

類似化合物の比較

類似化合物:

3-メチル-1-ブタノール: ヨウ素原子を持たない、類似の構造を持つ第一級アルコール。

3-クロロ-3-メチル-1-ブタノール: 3-ヨード-3-メチル-1-ブタノールと構造が似ていますが、ヨウ素の代わりに塩素原子が結合しているハロゲン化アルコール。

イソアミルアルコール (3-メチル-1-ブタノール): 異なるハロゲン原子を持つ、3-ヨード-3-メチル-1-ブタノールの異性体。

ユニークさ: 3-ヨード-3-メチル-1-ブタノールは、ヨウ素原子の存在によってユニークです。このヨウ素原子は、その類似体とは異なる反応性と性質を与えています。 塩素や臭素と比較して、ヨウ素は原子サイズが大きく、反応性が高いため、3-ヨード-3-メチル-1-ブタノールは合成化学における貴重な化合物となっています .

類似化合物との比較

3-Methyl-1-butanol: A primary alcohol with a similar structure but without the iodine atom.

3-Chloro-3-methyl-1-butanol: A halogenated alcohol similar to 3-Iodo-3-methyl-1-butanol but with a chlorine atom instead of iodine.

Isoamyl alcohol (3-Methyl-1-butanol): An isomer of this compound with a different halogen atom.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The larger atomic size and higher reactivity of iodine compared to chlorine or bromine make this compound a valuable compound in synthetic chemistry .

生物活性

3-Iodo-3-methyl-1-butanol (C5H11IO) is an organoiodine compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including toxicity, mutagenicity, and effects on various biological systems.

This compound is characterized by the presence of an iodine atom attached to a branched alcohol structure. Its molecular weight is approximately 202.05 g/mol, and it exists as a colorless liquid at room temperature. The compound's unique structure contributes to its biological interactions.

Acute Toxicity

Acute toxicity studies indicate that this compound exhibits a moderate toxicity profile. The LD50 (lethal dose for 50% of the population) values have been reported to be around 4500 mg/kg in rats, suggesting a relatively high tolerance at lower doses .

Repeated Dose Toxicity

In repeated dose studies, significant effects were observed at higher doses. For instance, administration of 2000 mg/kg resulted in decreased motor activity, excess salivation, and muscle flaccidity in test subjects. The No Observed Adverse Effect Levels (NOAELs) were determined to be 60 mg/kg for males and 250 mg/kg for females .

| Toxicity Parameter | Value |

|---|---|

| LD50 (mg/kg) | ~4500 (rats) |

| NOAEL (males) | 60 mg/kg |

| NOAEL (females) | 250 mg/kg |

Mutagenicity and Genotoxicity

Studies assessing the mutagenic potential of this compound have shown negative results in various assays. In a reverse gene mutation assay using Salmonella typhimurium strains and Escherichia coli, the compound did not induce mutations either with or without metabolic activation .

Antioxidant Activity

The antioxidant capacity of this compound has not been extensively studied; however, compounds with similar structures often exhibit antioxidant properties due to their ability to scavenge free radicals. Future research could explore this aspect in more detail.

Study on Developmental Toxicity

A significant study investigated the developmental toxicity of this compound in pregnant rats. The results indicated no increases in embryonic or fetal deaths at lower doses, but skeletal variations were noted at higher doses (2000 mg/kg). This suggests a need for caution regarding dosage during pregnancy .

特性

分子式 |

C5H11IO |

|---|---|

分子量 |

214.04 g/mol |

IUPAC名 |

3-iodo-3-methylbutan-1-ol |

InChI |

InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3 |

InChIキー |

FYHVUJFZRFUYDJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CCO)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。